molecular formula C8H6N2O3 B3207368 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1041004-62-9

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B3207368
CAS No.: 1041004-62-9
M. Wt: 178.14
InChI Key: DKBGVMMVMVMZNL-UHFFFAOYSA-N
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Description

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid is a high-purity chemical building block based on the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its diverse applications in medicinal chemistry and drug discovery . This compound is designed for researchers investigating novel therapeutic agents, particularly in the fields of oncology and inflammation. The imidazo[1,2-a]pyridine core is a key structural feature in several pharmacologically active compounds and is widely studied for its potential to modulate critical biological pathways . Recent scientific investigations highlight that novel derivatives based on this scaffold exhibit significant anti-inflammatory activity by suppressing key signaling pathways such as NF-κB and STAT3 in cancer cell lines, and can reduce the expression of inflammatory cytokines and genes like COX-2 and iNOS . Furthermore, the imidazo[1,2-a]pyridine scaffold is being explored for the development of antituberculosis agents, demonstrating its broad utility in infectious disease research . The presence of both a hydroxy group and a carboxylic acid on the core structure provides versatile handles for further synthetic modification, allowing medicinal chemists to create a diverse array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-6-2-1-3-10-4-5(8(12)13)9-7(6)10/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBGVMMVMVMZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 8 Hydroxyimidazo 1,2 a Pyridine 2 Carboxylic Acid

Classical Condensation and Cyclization Approaches

Traditional methods for the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold heavily rely on the condensation of 2-aminopyridine (B139424) derivatives with α-halocarbonyl compounds, followed by cyclization. researchgate.net These established routes provide reliable access to the core structure of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid.

Synthesis via Reaction of 2-Aminopyridin-3-ol with α-Halocarbonyl Compounds

A primary and well-documented method for synthesizing the title compound involves the reaction of 2-aminopyridin-3-ol with an appropriate α-halocarbonyl compound. researchgate.net This reaction typically proceeds through an initial N-alkylation of the amino group of the pyridine (B92270) ring, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. The choice of the α-halocarbonyl compound is critical as it determines the substituent at the 2-position of the resulting imidazo[1,2-a]pyridine.

Formation from Bromopyruvic Acid Derivatives

A specific and effective application of the classical approach is the reaction between 2-aminopyridin-3-ol and bromopyruvic acid. This reaction directly furnishes this compound. researchgate.net The reaction is typically carried out in a suitable solvent, such as anhydrous methanol, at room temperature. The process involves the nucleophilic attack of the exocyclic amino group of 2-aminopyridin-3-ol on the α-carbon of bromopyruvic acid, leading to an intermediate that subsequently undergoes cyclization and dehydration to yield the final product. researchgate.net Similarly, ethyl bromopyruvate can be used to produce the corresponding ethyl ester, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. researchgate.net

Reaction Scheme:

  • Reactants: 2-Aminopyridin-3-ol and Bromopyruvic acid
  • Product: this compound
  • Conditions: Anhydrous Methanol, Room Temperature, 24 hours
  • Yield: 39% researchgate.net
  • Reactant 1Reactant 2SolventTemperatureTime (h)ProductYield (%)Reference
    2-Aminopyridin-3-olBromopyruvic acidAnhydrous MeOHRoom Temp.24This compound39 researchgate.net
    2-Aminopyridin-3-olEthyl bromopyruvateAnhydrous THFReflux40Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate- researchgate.net

    Regioselective Synthesis Strategies and Considerations

    Regioselectivity is a crucial aspect of imidazo[1,2-a]pyridine synthesis. The reaction between a substituted 2-aminopyridine and an unsymmetrical α-halocarbonyl compound can potentially lead to two different regioisomers. In the case of 2-aminopyridin-3-ol, the cyclization preferentially occurs via the pyridine ring nitrogen attacking the carbonyl carbon of the intermediate, leading to the formation of the desired 8-hydroxy isomer. The electronic and steric properties of the substituents on both the pyridine and carbonyl components play a significant role in directing the regiochemical outcome of the cyclization. researchgate.net Careful control of reaction conditions is often necessary to achieve high regioselectivity.

    Modern and Sustainable Synthetic Advancements

    In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of microwave-assisted protocols and metal-free catalysis for the synthesis of imidazo[1,2-a]pyridines.

    Exploration of Microwave-Assisted Protocols

    Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of imidazo[1,2-a]pyridine derivatives, microwave irradiation can significantly reduce reaction times from hours or even days to just minutes. derpharmachemica.comresearchgate.net This technique has been successfully applied to the condensation reaction between 2-aminopyridines and α-halocarbonyl compounds, often under solvent-free conditions, which further enhances the green credentials of the synthesis. derpharmachemica.com For instance, the reaction of phenacyl bromides with 2-amino pyridines can be completed in seconds under microwave irradiation. derpharmachemica.com

    ReactantsCatalystConditionsTimeYieldReference
    Phenacyl bromides, 2-Amino pyridinesIonic liquidMicrowave (100°C), Solvent-free30 secGood derpharmachemica.com
    Acetophenones, 2-Aminopyridine-Microwave60 sec24-99% researchgate.net

    Development of Metal-Free Catalysis in Imidazo[1,2-a]pyridine Annulation

    The development of metal-free catalytic systems for the synthesis of imidazo[1,2-a]pyridines is a significant advancement, as it avoids the use of potentially toxic and expensive metal catalysts. nih.gov Various organocatalysts and acid catalysts have been explored for this purpose. For example, p-toluenesulfonic acid has been used to catalyze the reaction, leading to excellent yields in a very short time. nih.gov Other metal-free approaches include iodine-promoted reactions and procedures carried out in micellar media or "on-water" under mild acidic conditions. nih.gov These methods offer a more sustainable and cost-effective alternative to traditional metal-catalyzed syntheses. Catalyst-free approaches, where the reaction is driven by heat under solvent-free conditions, have also been reported to be highly efficient. researchgate.net

    Strategic Introduction and Modification of the 8-Hydroxyl and 2-Carboxylic Acid Functionalities

    The primary synthetic route to this compound involves the reaction of 2-aminopyridin-3-ol with bromopyruvic acid. researchgate.net This one-pot reaction efficiently constructs the imidazo[1,2-a]pyridine core while simultaneously installing the hydroxyl group at the 8-position and the carboxylic acid group at the 2-position. The 2-aminopyridin-3-ol precursor provides the foundational pyridine ring and the strategically placed amino and hydroxyl groups necessary for the cyclization and final structure.

    Similarly, the corresponding ethyl ester, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, can be synthesized by reacting 2-aminopyridin-3-ol with ethyl bromopyruvate. researchgate.net This ester serves as a versatile intermediate, as the ester group can be hydrolyzed to the carboxylic acid or converted to other derivatives.

    Attempts to modify the 2-carboxylic acid group, for instance, through esterification with diazomethane (B1218177) to form the methyl ester, have proven unsuccessful. researchgate.net This lack of reactivity is attributed to the zwitterionic nature of the parent compound. researchgate.net Further modifications, such as the formation of amides, have been successfully achieved by coupling the carboxylic acid with various amino acid derivatives using an active ester intermediate. researchgate.net

    The acidic nature of the 8-hydroxyl group presents its own set of challenges in subsequent derivatization. For example, the reaction of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate with hydrazine (B178648) monohydrate at room temperature does not yield the expected hydrazide. Instead, it results in the formation of a hydrazinium (B103819) salt due to the acidity of the 8-hydroxyl group. researchgate.net To circumvent this, protection of the hydroxyl group is necessary. Common protecting group strategies include the use of tert-butyldimethylsilyl (TBDMS) chloride or benzyl (B1604629) bromide to yield the corresponding protected ethers. researchgate.net These protecting groups can be removed at a later stage of the synthetic sequence.

    Starting Material Reagent Product Reference
    2-Aminopyridin-3-olBromopyruvic acidThis compound researchgate.net
    2-Aminopyridin-3-olEthyl bromopyruvateEthyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate researchgate.net

    Challenges and Optimization in Synthetic Yields and Purity

    The synthesis of this compound and its derivatives is not without its challenges, which impact both the yield and purity of the final products. The initial cyclocondensation of 2-aminopyridin-3-ol with bromopyruvic acid proceeds to give the desired product in a modest yield of 39%. researchgate.net The corresponding reaction with ethyl bromopyruvate to form the ethyl ester also results in a similar yield of 38%. researchgate.net

    Optimization of the reaction conditions is crucial for improving yields and purity. For instance, the cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate can proceed via an isolable intermediate, 2-(ethoxycarbonyl)-2,8-dihydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide, when the reaction is carried out in 1,2-dimethoxyethane (B42094) at room temperature. researchgate.net This intermediate can then be converted to the final product, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, under microwave irradiation in ethanol, providing an alternative and potentially more controlled route to the desired product. researchgate.net

    Purification of the final compounds often requires column chromatography to remove impurities and unreacted starting materials. researchgate.net The choice of solvent systems for chromatography is critical for achieving high purity.

    Reaction Yield (%) Challenges Optimization Strategies Reference
    2-Aminopyridin-3-ol with Bromopyruvic acid39Modest yield- researchgate.net
    2-Aminopyridin-3-ol with Ethyl bromopyruvate38Modest yield, formation of an isolable intermediateMicrowave-assisted cyclization of the intermediate researchgate.net
    Hydrazide formation from ethyl ester-Formation of hydrazinium salt, inseparable mixtures at high temp.Protection of the 8-hydroxyl group (e.g., TBDMS, Benzyl) researchgate.net
    Methyl ester formation from carboxylic acidFailedZwitterionic nature of the compound- researchgate.net

    Chemical Reactivity and Derivatization Strategies of 8 Hydroxyimidazo 1,2 a Pyridine 2 Carboxylic Acid

    Transformations of the Carboxylic Acid Moiety

    The carboxylic acid group at the 2-position of the imidazo[1,2-a]pyridine (B132010) ring is a versatile handle for the introduction of various functional groups, enabling the synthesis of a wide array of derivatives.

    Amide Formation and Peptide Coupling via Active Ester Intermediates.researchgate.net

    The carboxylic acid functionality of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid can be readily converted into amides through coupling reactions with a variety of amines and amino acid derivatives. researchgate.net A common and efficient strategy involves the in-situ formation of an active ester intermediate, which then readily reacts with the amine component.

    One reported method involves the use of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) as a coupling agent. researchgate.net In this approach, the carboxylic acid is reacted with EEDQ to form a mixed anhydride, which serves as the active ester. This intermediate is then treated with the desired amine or amino acid ester to yield the corresponding amide. This method has been successfully employed to couple the parent acid with various amino acid esters, including L-alanine ethyl ester, L-phenylalanine ethyl ester, and L-proline methyl ester, affording the corresponding peptide-like derivatives in good yields. researchgate.net

    The general reaction scheme for the EEDQ-mediated amide coupling is presented below:

    Table 1: Examples of Amide Derivatives Synthesized from this compound via an Active Ester Intermediate. researchgate.net

    Amine/Amino Acid EsterCoupling AgentProductYield (%)
    L-Alanine ethyl esterEEDQN-(8-Hydroxyimidazo[1,2-a]pyridin-2-ylcarbonyl)-L-alanine ethyl ester75
    L-Phenylalanine ethyl esterEEDQN-(8-Hydroxyimidazo[1,2-a]pyridin-2-ylcarbonyl)-L-phenylalanine ethyl ester80
    L-Proline methyl esterEEDQ1-(8-Hydroxyimidazo[1,2-a]pyridin-2-ylcarbonyl)-L-proline methyl ester65
    BenzylamineEEDQN-Benzyl-8-hydroxyimidazo[1,2-a]pyridine-2-carboxamide70

    Esterification and Hydrolysis Processes.researchgate.net

    The carboxylic acid can be converted to its corresponding esters, which are often valuable intermediates for further transformations or can be the target molecules themselves. The ethyl ester, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, is a key derivative that has been synthesized and utilized in further chemical modifications. researchgate.net

    The synthesis of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is typically achieved through the cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate. researchgate.net In a reported procedure, the reaction is carried out in anhydrous tetrahydrofuran (B95107) (THF) at reflux for 40 hours. researchgate.net After workup and purification by column chromatography, the desired ethyl ester can be obtained. researchgate.net

    While specific studies on the hydrolysis of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate back to the parent carboxylic acid are not extensively detailed in the primary literature for this exact compound, the saponification of ester functionalities on the imidazo[1,2-a]pyridine core is a known transformation. nih.gov Generally, this can be achieved under basic conditions, for example, by heating with an aqueous solution of a base like lithium hydroxide (B78521) or sodium hydroxide, followed by acidic workup to protonate the carboxylate and precipitate the carboxylic acid.

    Conversion to Hydrazide and Acyl Azide (B81097) Derivatives.researchgate.net

    Further derivatization of the carboxylic acid moiety can lead to the formation of hydrazides and acyl azides, which are versatile intermediates for the synthesis of other heterocyclic systems and for use in bio-conjugation. These transformations are typically performed on an ester derivative, such as ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, after protection of the 8-hydroxyl group to prevent side reactions. researchgate.net

    For instance, the O-benzylated ethyl ester derivative can be converted to the corresponding hydrazide by reaction with a large excess of hydrazine (B178648) monohydrate in refluxing THF. researchgate.net The resulting hydrazide is a stable, crystalline solid.

    The hydrazide can then be transformed into the highly reactive acyl azide. This is achieved through diazotization of the hydrazide, for example, by treatment with sodium nitrite (B80452) in an acidic medium at low temperatures. researchgate.net The resulting acyl azide is a useful precursor for Curtius rearrangement to form isocyanates and subsequently amines, or for the synthesis of various nitrogen-containing heterocycles.

    Reactions Involving the 8-Hydroxyl Group

    The phenolic hydroxyl group at the 8-position offers another site for chemical modification, allowing for the synthesis of ethers, esters, and potentially other derivatives, which can significantly impact the physicochemical and biological properties of the molecule.

    Etherification and Esterification at the 8-Position.researchgate.net

    The 8-hydroxyl group can undergo etherification to introduce various alkyl or silyl (B83357) protecting groups. These groups can prevent unwanted side reactions during transformations at the carboxylic acid moiety and can also be used to modulate the lipophilicity and other properties of the molecule.

    Two notable examples of etherification have been reported for the ethyl ester of the title compound: researchgate.net

    Silylation: Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (B134444) in dimethylformamide (DMF) affords the corresponding 8-O-TBDMS ether. researchgate.net

    Benzylation: Reaction with benzyl (B1604629) bromide in the presence of cesium carbonate (Cs2CO3) in THF yields the 8-O-benzyl ether. researchgate.net

    Table 2: Etherification of Ethyl 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylate. researchgate.net

    ReagentBase/CatalystSolventProduct
    TBDMSClImidazoleDMFEthyl 8-(tert-butyldimethylsilyloxy)imidazo[1,2-a]pyridine-2-carboxylate
    Benzyl bromideCs2CO3THFEthyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate

    Esterification at the 8-position is also a feasible transformation, although specific examples for this compound are not as well-documented in the readily available literature. In general, phenolic hydroxyl groups can be acylated using acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This would lead to the formation of 8-acyloxy derivatives, which could serve as prodrugs or as compounds with altered biological activity profiles.

    Interconversion with Related Oxy-Substituents

    The conversion of the 8-hydroxyl group into other related oxygen-containing substituents or its replacement with other functional groups is a potential avenue for further derivatization. While specific examples for this compound are scarce in the literature, general transformations of phenolic hydroxyl groups on heterocyclic systems can be considered.

    For instance, the hydroxyl group could potentially be converted into a better leaving group, such as a triflate, which could then be subjected to nucleophilic substitution reactions to introduce other functionalities. However, the reactivity of the imidazo[1,2-a]pyridine ring system would need to be carefully considered to avoid undesired side reactions.

    There are no direct reports found on the interconversion of the 8-hydroxy group of the title compound to other oxy-substituents like an amino or a thio group. Such transformations would likely require multi-step synthetic sequences. For example, conversion to an amino group might be explored via a Buchwald-Hartwig amination of the corresponding 8-halo derivative, which would first require the conversion of the hydroxyl group to a halide. Similarly, conversion to a thiol group could potentially be achieved through a Newman-Kwart rearrangement of the corresponding O-thiocarbamate, followed by hydrolysis. These proposed routes are speculative for the title compound and would require experimental validation.

    Electrophilic and Nucleophilic Substitutions on the Imidazo[1,2-a]pyridine Core

    The imidazo[1,2-a]pyridine scaffold is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. The reactivity of the core is influenced by the nitrogen atom at position 4 and the bridgehead nitrogen atom, which modulate the electron density across the bicyclic structure. Generally, the five-membered imidazole ring is more activated towards electrophilic attack than the six-membered pyridine ring. stackexchange.comechemi.com The pyridine-like nitrogen deactivates the six-membered ring towards electrophilic substitution. stackexchange.comechemi.com Consequently, functionalization predominantly occurs on the imidazole moiety. nih.gov

    Nucleophilic aromatic substitution is less common on the unsubstituted imidazo[1,2-a]pyridine core unless activated by strongly electron-withdrawing groups or the presence of a good leaving group at specific positions (e.g., C5, C7).

    Regioselectivity of Substitutions (e.g., Nitration at C3)

    The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyridine ring system is well-defined, with the C3 position being the most reactive site. nih.gov This preference can be rationalized by examining the stability of the Wheland intermediate (also known as an arenium ion or sigma complex) formed upon electrophilic attack.

    Attack at C3 results in a cationic intermediate where the positive charge can be delocalized over the ring system while maintaining the aromatic sextet of the six-membered pyridine ring in one of the key resonance structures. stackexchange.comechemi.com This provides significant stabilization. In contrast, electrophilic attack at the C2 position would lead to a less stable intermediate, disrupting the aromaticity of the pyridine ring more significantly. stackexchange.comechemi.com

    Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation preferentially occur at the C3 position. For the parent compound, this compound, nitration is expected to yield the 3-nitro derivative, although the reaction conditions would need to be carefully controlled to avoid unwanted side reactions involving the hydroxyl and carboxylic acid groups.

    Table 1: Regioselectivity of Electrophilic Substitution
    Position of AttackIntermediate StabilityOutcomeRationale
    C3More StableMajor ProductIntermediate maintains aromaticity in the six-membered ring, leading to greater resonance stabilization. stackexchange.comechemi.com
    C2Less StableMinor or No ProductIntermediate disrupts the aromatic sextet of the pyridine ring, resulting in lower stability. stackexchange.com

    Functional Group Interconversions and Orthogonal Protection Strategies

    The presence of two reactive functional groups, a phenolic hydroxyl and a carboxylic acid, on the this compound scaffold necessitates the use of protection strategies for selective derivatization. researchgate.net Orthogonal protecting groups are crucial for modifying one functional group while leaving the other intact.

    The 8-hydroxy group, being acidic, can be protected to prevent its interference in reactions targeting the carboxylic acid moiety. researchgate.net Common protection strategies involve the formation of ethers or silyl ethers. For instance, the hydroxyl group can be converted to a benzyl ether using benzyl bromide in the presence of a base like cesium carbonate (Cs2CO3). Alternatively, it can be protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS chloride and imidazole. researchgate.net These groups can be removed under different conditions (hydrogenolysis for benzyl, fluoride (B91410) ions for TBDMS), providing orthogonal protection.

    Once the hydroxyl group is protected, the carboxylic acid at C2 can be readily converted into other functional groups. A common transformation is the formation of amides via coupling with various amino acid derivatives. This is typically achieved by first converting the carboxylic acid into an active ester intermediate, which then reacts with the desired amine. researchgate.net Furthermore, the corresponding ethyl ester of the O-protected scaffold can be transformed into a hydrazide by reacting with hydrazine, which can be further converted into an acyl azide. researchgate.net

    Table 2: Protection and Derivatization Strategies
    Functional GroupReaction TypeReagentsProductReference
    8-HydroxyProtection (Benzylation)Benzyl bromide, Cs2CO38-(Benzyloxy)imidazo[1,2-a]pyridine derivative researchgate.net
    8-HydroxyProtection (Silylation)TBDMS-Cl, Imidazole8-(tert-Butyldimethylsilyloxy)imidazo[1,2-a]pyridine derivative researchgate.net
    2-Carboxylic AcidAmide CouplingActive ester formation, then R-NH2Imidazo[1,2-a]pyridine-2-carboxamide derivative researchgate.net
    Ethyl 2-carboxylateHydrazinolysisHydrazine (N2H4)Imidazo[1,2-a]pyridine-2-carbohydrazide researchgate.net

    Multicomponent Reactions (MCRs) for Scaffold Diversity and Complex Molecular Assembly

    Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govnih.gov These reactions are highly efficient and atom-economical, making them ideal for generating libraries of structurally diverse compounds for drug discovery and other applications. nih.govrsc.org

    For the synthesis of the imidazo[1,2-a]pyridine core, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an isocyanide-based MCR. mdpi.commdpi.com This three-component reaction involves the condensation of a 2-aminopyridine (B139424) derivative, an aldehyde, and an isocyanide. mdpi.combio-conferences.org The reaction proceeds under mild conditions and offers a straightforward route to 3-aminoimidazo[1,2-a]pyridine derivatives, which can be further functionalized. bio-conferences.org

    By employing a substituted 2-aminopyridin-3-ol as a starting material, this methodology can be adapted to synthesize scaffolds related to this compound. The diversity of the final products can be easily expanded by varying the aldehyde and isocyanide components, enabling the rapid assembly of complex molecular architectures around the core heterocyclic structure. nih.govmdpi.commdpi.com This strategy is particularly valuable for creating libraries of compounds with diverse substituents at positions 2 and 3 of the imidazo[1,2-a]pyridine ring. rsc.org

    Table 3: General Scheme of the Groebke–Blackburn–Bienaymé Reaction
    Component 1Component 2Component 3ProductKey Features
    2-Aminopyridine DerivativeAldehydeIsocyanide3-Aminoimidazo[1,2-a]pyridine DerivativeOne-pot synthesis, high atom economy, broad substrate scope, scaffold diversity. mdpi.commdpi.com

    Mechanistic Investigations of Biological Interactions and Molecular Target Identification

    Enzyme Inhibition and Modulation Studies

    The unique structural features of the imidazo[1,2-a]pyridine (B132010) core make it a versatile candidate for interacting with the active sites of various enzymes.

    Investigation of Mur Ligase Inhibition

    Mur ligases (MurC, MurD, MurE, and MurF) are essential enzymes in the bacterial peptidoglycan biosynthesis pathway, making them attractive targets for novel antibacterial agents. researchgate.net Research into new antibacterial compounds has led to the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives, which have been identified as potential inhibitors of these enzymes. researchgate.net The rationale for targeting Mur ligases lies in their critical biological function and the presence of an active site that is amenable to inhibition by small molecules. researchgate.net While detailed mechanistic studies on the specific binding mode of this compound to Mur ligases are still emerging, the synthesis of these compounds represents a targeted approach to developing new classes of antibiotics.

    Analysis of c-Met Kinase Activity Modulation

    The c-Met receptor tyrosine kinase plays a critical role in cancer progression, making it a key target for anticancer therapies. nih.gov The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of c-Met kinase. nih.govnih.gov Although specific mechanistic data for this compound is not detailed in the available literature, extensive structure-activity relationship (SAR) studies on other derivatives provide significant insights.

    For instance, a series of 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine derivatives have been developed as highly potent c-Met inhibitors. nih.gov One of the most potent compounds from this series, Compound 31, demonstrated an IC50 value of 12.8 nmol/L against c-Met kinase. nih.govresearchgate.net Mechanistically, this compound was shown to dose-dependently inhibit the phosphorylation of c-Met and its downstream signaling proteins, including Akt and ERK, in cancer cells with aberrant c-Met activation. nih.gov These findings highlight the potential of the imidazo[1,2-a]pyridine core to serve as a foundational structure for potent c-Met kinase inhibitors.

    Mechanistic Studies on Rab Geranylgeranyl Transferase Inhibition

    Rab geranylgeranyl transferase (RabGGTase) is an enzyme involved in the post-translational modification of Rab GTPases, which is crucial for their function in vesicular trafficking. nih.gov The imidazo[1,2-a]pyridine ring has been identified as a key structural motif for inhibitors of this enzyme. frontiersin.org

    Specifically, a series of 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates were designed and synthesized as RabGGTase inhibitors. frontiersin.orgfrontiersin.org Studies on these compounds revealed that the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring is critical for activity against RabGGTase. frontiersin.orgfrontiersin.org The most active compounds were found to disrupt the prenylation of the Rab11A protein in human cervical carcinoma HeLa cells. nih.govfrontiersin.org Further investigation showed that esterification of the carboxylic acid in the phosphonopropionate moiety rendered the inhibitors inactive, underscoring the importance of this functional group for biological activity. nih.govfrontiersin.org

    Exploration of Xanthine (B1682287) Oxidase Inhibition Mechanisms

    Xanthine oxidase (XO) is a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govnih.gov While many XO inhibitors are purine analogs, there is significant interest in developing non-purine-like structures. The five-membered imidazole (B134444) ring, a core component of the imidazo[1,2-a]pyridine structure, is known to be important for interaction with the enzyme. nih.gov

    Kinetic studies on various heterocyclic inhibitors have provided insight into potential mechanisms. For example, some novel inhibitors have been shown to act reversibly, targeting the active site of the enzyme without forming a covalent bond. nih.gov The inhibition mechanism for some compounds has been characterized as a mixed-type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Although specific kinetic data for this compound is not available in the reviewed literature, related 2-pyridylimidazoles have been investigated as inhibitors of xanthine oxidase. acs.org

    Probing other Enzyme Targets for Mechanistic Insights

    The versatility of the imidazo[1,2-a]pyridine scaffold extends to other enzyme targets, including heparanase-1 and enzymes involved in inflammatory pathways.

    A derivative, tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid, has been identified as a lead compound for potent and selective inhibition of heparanase-1 (HPSE1). nih.govnih.gov HPSE1 is an endo-β-d-glucuronidase that degrades heparan sulfate (B86663) and is implicated in cancer and proteinuric kidney diseases. researchgate.netresearchgate.net A lead compound, initially identified as a weak inhibitor, was optimized based on the X-ray co-crystal structure with HPSE1, resulting in a derivative with a more than 14-fold increase in inhibitory activity. nih.gov Further optimization led to compounds with enhanced potency and improved selectivity against related enzymes like GUSβ and GBA. nih.gov

    Additionally, certain imidazo[1,2-a]pyridine derivatives have been shown to modulate inflammatory pathways by inhibiting the expression of Tumor Necrosis Factor-alpha (TNF-α) and affecting the STAT3/NF-κB/iNOS/COX-2 signaling cascade. nih.govnih.gov For example, a novel derivative was found to suppress the expression of COX-2 and iNOS genes and reduce the production of inflammatory cytokines like IL-6 and TNF-α in cancer cell lines. nih.gov

    Receptor Binding and Ligand Activity Profiling

    Beyond enzyme inhibition, imidazo[1,2-a]pyridine derivatives have been developed as specific ligands for various receptors and proteins, demonstrating their utility as imaging agents and targeted therapeutics.

    The scaffold has been used to design ligands for detecting β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. acs.org A radioiodinated derivative, [¹²⁵I]16(IMPY), showed excellent in vitro binding affinity for Aβ aggregates and favorable in vivo biodistribution, including good brain uptake and washout. acs.org Structure-activity relationship studies indicated that specific substitutions on the imidazo[1,2-a]pyridine ring are crucial for high-affinity binding. acs.org

    Furthermore, the imidazo[1,2-a]pyridine backbone has been utilized to develop covalent inhibitors targeting the KRASG12C mutant protein, a significant driver in many cancers. rsc.org These compounds are designed to bind within the switch-I/II pocket of the protein. nih.gov One such derivative, C4 [2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine], was shown through molecular modeling to shift the active protein to a stable, inactive, off-like conformation. nih.gov This highlights the potential of the scaffold to serve as a platform for developing targeted covalent inhibitors for challenging oncogenic proteins. rsc.org

    Mechanistic Pathways of Broad Biological Activities

    The imidazo[1,2-a]pyridine scaffold is associated with a wide spectrum of biological activities. The following sections detail the molecular mechanisms underlying these effects.

    The anti-infective properties of imidazo[1,2-a]pyridines are a significant area of investigation.

    Antimicrobial and Antitubercular Activity: The primary mechanism for the antibacterial action of this compound derivatives is their potential to inhibit Mur ligases, thereby disrupting bacterial cell wall formation. researchgate.net This provides a specific molecular basis for their antimicrobial effects. In the broader class of imidazo[1,2-a]pyridine amides, another significant antitubercular mechanism has been identified. Several advanced derivatives have been shown to target the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase, a crucial component of the electron transport chain in Mycobacterium tuberculosis. nih.govresearchgate.net Inhibition of this complex disrupts the bacterium's energy metabolism, demonstrating potent activity against both drug-sensitive and drug-resistant strains. nih.gov

    Antiviral and Antitrypanosomatid Activity: While the general imidazo[1,2-a]pyridine class has been reported to possess antiviral and antiprotozoal properties, the specific molecular mechanisms for these activities are less defined for the 8-hydroxy derivative. researchgate.net General studies on various pyridine-containing compounds show a broad range of antimicrobial and antiviral activities, but specific mechanistic pathways for this compound in these contexts require further investigation. nih.gov

    Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and migration. nih.govnih.gov Although studies focusing specifically on the 8-hydroxy derivative are limited, research on analogous compounds provides insight into the likely mechanisms of action.

    One of the primary mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway . nih.govnih.gov This pathway is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine compounds have shown potent inhibitory effects against breast cancer cell lines by targeting this pathway. nih.gov

    Another key mechanism involves the induction of cell cycle arrest and apoptosis . Treatment of cancer cells with imidazo[1,2-a]pyridine derivatives has been shown to increase the levels of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest. nih.gov Furthermore, these compounds can trigger apoptosis (programmed cell death) through both extrinsic and intrinsic pathways, often involving the activation of caspases (e.g., caspase-7, caspase-8) and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

    Modulation of inflammatory pathways that are linked to cancer, such as the STAT3/NF-κB pathway , has also been observed. nih.gov Certain derivatives can suppress the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. nih.gov

    Compound ClassMechanism of ActionTarget PathwayCell Line Examples
    Imidazo[1,2-a]pyridines (General)Inhibition of proliferation, induction of apoptosisPI3K/Akt/mTORBreast Cancer, Liver Cancer, Lung Cancer
    IP-5 (Imidazo[1,2-a]pyridine derivative)Cell cycle arrest, induction of extrinsic apoptosisp53/p21, Caspase-8/7, PARP, AktHCC1937 (Breast Cancer)
    MIA (Imidazo[1,2-a]pyridine derivative)Suppression of inflammatory signalingSTAT3/NF-κB/iNOS/COX-2MDA-MB-231 (Breast), SKOV3 (Ovarian)

    This table summarizes findings for various imidazo[1,2-a]pyridine derivatives to illustrate the molecular mechanisms associated with the core scaffold.

    The mechanisms underlying the anti-inflammatory and CNS activities of imidazo[1,2-a]pyridine carboxylic acids are linked to well-known biochemical pathways.

    Anti-inflammatory Activity: The anti-inflammatory effects of imidazo[1,2-a]pyridine carboxylic acid derivatives are believed to be mediated primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net Docking analyses have indicated that these compounds can bind to the active sites of both COX-1 and COX-2. researchgate.net These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, these compounds can reduce prostaglandin (B15479496) production, thereby alleviating inflammation. researchgate.netnih.gov Further studies on related derivatives show they can also suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 by modulating the NF-κB signaling pathway. nih.gov

    Central Nervous System Activity: The activity of these compounds on the CNS is largely attributed to their ability to cross the blood-brain barrier and modulate the function of GABA-A receptors, as discussed in section 4.2.1. researchgate.net The pyridine (B92270) nucleus is a common feature in many alkaloids with known CNS activity. nih.gov The interaction with GABA-A receptors leads to an inhibitory effect on neuronal excitability, which is the basis for the anxiolytic and sedative properties observed in some derivatives. researchgate.net

    Investigating Potential for Antidiabetic Modulations

    While direct and extensive research into the antidiabetic properties of this compound is not widely documented, the broader class of imidazo[1,2-a]pyridine derivatives has emerged as a promising scaffold for the development of novel antidiabetic agents. Mechanistic investigations into related compounds suggest several potential pathways through which this compound could exert beneficial effects on glucose homeostasis. These potential mechanisms primarily revolve around the inhibition of key enzymes involved in carbohydrate metabolism and the modulation of receptors that regulate glucose-stimulated insulin (B600854) secretion.

    The antidiabetic potential of the imidazo[1,2-a]pyridine core is often attributed to its ability to inhibit enzymes such as α-glucosidase, α-amylase, and aldose reductase. researchgate.netacs.orgnih.gov Inhibition of α-glucosidase and α-amylase in the gastrointestinal tract can delay the breakdown and absorption of carbohydrates, thereby mitigating postprandial hyperglycemia. researchgate.netresearchgate.net Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Its inhibition is considered a valid therapeutic strategy to prevent or alleviate such complications. acs.orgnih.gov

    Furthermore, certain imidazo[1,2-a]pyridine derivatives have been explored as agonists for G protein-coupled receptors like GPR119 and GPR40, which are involved in promoting insulin secretion from pancreatic β-cells. jchemrev.com Activation of these receptors presents another viable approach for the management of type 2 diabetes. jchemrev.com

    Given the therapeutic precedent set by related molecules, it is plausible that this compound could exhibit similar inhibitory or agonistic activities. The specific substitutions on the imidazo[1,2-a]pyridine scaffold, namely the hydroxyl group at the 8-position and the carboxylic acid at the 2-position, would play a crucial role in determining the precise molecular interactions and the resulting biological activity. Further enzymatic assays and receptor binding studies are warranted to elucidate the specific antidiabetic potential of this compound.

    Research Findings on Related Imidazo[1,2-a]pyridine Derivatives

    To illustrate the potential for antidiabetic activity within this compound class, the following tables summarize the inhibitory activities of various imidazo[1,2-a]pyridine derivatives against key diabetic targets as reported in the scientific literature.

    Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
    Compound DerivativeTarget EnzymeInhibitory Activity (IC50/KI)Reference CompoundReference Compound Activity (IC50/KI)
    2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivative (5g)α-glucosidaseIC50 = 3.7 μMAcarboseIC50 = 67.4 μM
    Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivative (8b)α-glucosidaseKI = 6.09 ± 0.37 μMAcarboseKI = 24.36 ± 3.12 μM
    Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivative (8e)α-glucosidaseKI = 13.03 ± 2.43 μMAcarboseKI = 24.36 ± 3.12 μM
    Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivatives (8a-k)α-amylaseIC50 = 81.14 to 153.51 μM--
    Data derived from studies on various imidazo[1,2-a]pyridine derivatives showcasing their potential as inhibitors of carbohydrate-metabolizing enzymes. nih.govresearchgate.net
    Table 2: Aldose Reductase Inhibitory Activity of Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole Derivatives
    Compound DerivativeInhibitory Activity (KI)Reference CompoundReference Compound Activity (KI)
    8a-k23.47 ± 2.40 to 139.60 ± 13.33 nMEpalrestat828.70 ± 60.42 nM
    This table highlights the potent inhibitory effects of a series of imidazo[1,2-a]pyridine derivatives against aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. acs.org

    These findings underscore the therapeutic potential of the imidazo[1,2-a]pyridine scaffold in the context of diabetes mellitus. The significant inhibitory activities observed for various derivatives against α-glucosidase, α-amylase, and aldose reductase suggest that this compound warrants further investigation as a potential modulator of these key antidiabetic targets.

    Structure Activity Relationship Sar Studies of 8 Hydroxyimidazo 1,2 a Pyridine 2 Carboxylic Acid Derivatives

    Impact of Substituent Variation on Biological Activity and Selectivity

    Systematic modifications of the 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid core have provided valuable insights into the structural requirements for potent and selective biological activity. The electronic and steric properties of substituents at the 2-position and on the pyridine (B92270) ring, as well as modifications to the 8-hydroxyl group, all play a critical role in modulating the pharmacological profile of these compounds.

    Role of Substituents at the 2-Position (e.g., Pyridinyl Groups, Phenyl Rings)

    The 2-position of the imidazo[1,2-a]pyridine (B132010) ring is a key site for derivatization, and the introduction of aromatic rings, such as pyridinyl and phenyl groups, can significantly impact biological activity. For instance, in a series of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives investigated as selective COX-2 inhibitors, the presence of a p-methylsulfonyl phenyl group at the C-2 position was found to be crucial for high potency and selectivity. researchgate.net This suggests that the electronic nature and substitution pattern of the phenyl ring can be tailored to achieve desired interactions with the target enzyme's active site. researchgate.net

    Substituent at 2-Position General Observation on Biological Activity Potential Interactions
    Phenyl RingActivity is sensitive to substitution on the phenyl ring. Electron-withdrawing groups can enhance potency in some cases (e.g., COX-2 inhibition). researchgate.netHydrophobic interactions, pi-stacking, potential for hydrogen bonding with appropriate substituents.
    Pyridinyl GroupCan impart favorable properties for biological activity, with the position of the nitrogen atom being a critical factor. nih.govHydrogen bonding via the pyridine nitrogen, pi-stacking, and dipole-dipole interactions.

    Influence of Substitutions on the Pyridine Ring (e.g., at C6, C8)

    Modifications on the pyridine portion of the imidazo[1,2-a]pyridine nucleus, particularly at the C6 and C8 positions, are well-tolerated and offer a means to fine-tune the physicochemical and pharmacological properties of the derivatives.

    In a study of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids as inhibitors of Rab geranylgeranyl transferase (RGGT), the nature of the substituent at the C6 position was found to be directly responsible for the compound's activity. nih.govnih.gov Halogen substituents (chlorine and bromine) were found to be favorable, with a trend of decreasing activity observed with increasing size and polarizability of the halogen (Cl > Br > I). nih.gov The introduction of a carboxylic acid or an amide group at the C6 position also resulted in active compounds. nih.gov

    For the C8 position, studies on imidazo[1,2-a]pyridine-8-carboxamides have demonstrated that this position is amenable to substitution, leading to potent antimycobacterial agents. nih.gov In the context of this compound, the 8-position is already occupied by a hydroxyl group, which is itself a critical feature for activity.

    Position of Substitution Type of Substituent Impact on Biological Activity
    C6Halogens (Cl, Br)Generally favorable for activity, with smaller halogens being preferred in some cases. nih.gov
    C6Carboxylic Acid, AmideCan lead to active compounds. nih.gov
    C8CarboxamideCan result in potent biological activity (e.g., antimycobacterial). nih.gov

    Effects of Hydroxyl Group Modifications at the 8-Position

    In a study on the synthesis of this compound derivatives, the 8-hydroxy group was protected using a benzyl (B1604629) group to facilitate certain chemical transformations. researchgate.net While the biological activity of these protected intermediates was not the primary focus, it is a common strategy in medicinal chemistry to probe the importance of a hydroxyl group by converting it to an ether or ester. Such a modification can abolish a key hydrogen bond donor interaction, leading to a decrease or loss of activity, thereby confirming the importance of the hydroxyl moiety. Conversely, in some cases, an alkoxy group might enhance lipophilicity and improve cell permeability, which could potentially increase activity, assuming the hydrogen bond donation is not critical for binding. Studies on related 8-alkoxy-imidazo[1,2-a]pyrazines have shown that these modifications can lead to potent bronchodilators. researchgate.net

    Modification at 8-Position Potential Effect on Biological Activity Rationale
    Alkylation (O-Alkyl)Can decrease or abolish activity if the hydroxyl group acts as a critical hydrogen bond donor. May increase activity by enhancing lipophilicity and cell permeability. researchgate.netRemoval of a key interacting group versus improved pharmacokinetic properties.
    Acylation (O-Acyl)Similar to alkylation, can probe the importance of the hydroxyl group. May act as a prodrug, releasing the active hydroxyl compound in vivo.Blocks hydrogen bonding; potential for metabolic activation.

    Significance of the Carboxylic Acid Moiety in Molecular Recognition and Binding

    The carboxylic acid group at the 2-position of the 8-hydroxyimidazo[1,2-a]pyridine scaffold is a cornerstone of its biological activity. This functional group is a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions that are essential for molecular recognition and binding to biological targets. nih.gov

    Hydrogen Bonding Interactions with Biological Targets

    The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. In its protonated form, the hydroxyl group can donate a hydrogen bond, while the carbonyl oxygen can accept one. Upon deprotonation to the carboxylate anion under physiological conditions, both oxygen atoms can act as strong hydrogen bond acceptors. These interactions are fundamental to the binding of many carboxylic acid-containing drugs to their protein targets.

    For instance, in the context of bacterial enzyme inhibition, the carboxylic acid of quinolone antibiotics is known to be an essential binding site, interacting with acidic residues of the enzymes. nih.gov It is highly probable that the carboxylic acid of this compound plays a similar role in the active site of enzymes like Mur ligases, forming key hydrogen bonds with amino acid residues that are critical for inhibitory activity. researchgate.net Furthermore, the planarity of the imidazo[1,2-a]pyridine ring system, combined with the hydrogen bonding capacity of the 8-hydroxyl group, can create a specific pharmacophore that engages in multiple, cooperative hydrogen bonding interactions.

    Metal Coordination Potential and its Biological Relevance

    The presence of the 8-hydroxyl group and the 2-carboxylic acid in a peri-relationship on the imidazo[1,2-a]pyridine scaffold creates a potential bidentate chelation site for metal ions. This is analogous to the well-known metal-chelating properties of 8-hydroxyquinolines. researchgate.netnih.gov Many enzymes have a metal ion cofactor in their active site, and the ability of an inhibitor to coordinate with this metal can be a key component of its mechanism of action.

    The chelation of a metal ion can serve to correctly orient the inhibitor within the active site, enhancing its binding affinity and inhibitory potency. For example, the interaction of quinolone antibiotics with their bacterial topoisomerase targets is often mediated by a water-metal ion bridge. nih.gov It is plausible that this compound derivatives could employ a similar mechanism, with the 8-hydroxyl and 2-carboxylic acid groups coordinating to a metal ion that bridges the inhibitor and the enzyme. This metal coordination potential adds another layer of complexity and opportunity for the design of potent and selective inhibitors based on this scaffold.

    Conformational Analysis and its Correlation with Biological and Chemical Properties

    The three-dimensional arrangement of a molecule, known as its conformation, is pivotal in determining its interaction with biological targets and its inherent chemical properties. For this compound and its derivatives, conformational analysis provides critical insights into their structure-activity relationships. The spatial orientation of the hydroxy and carboxylic acid functional groups, relative to the fused bicyclic imidazo[1,2-a]pyridine core, dictates the molecule's ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, with enzyme active sites or receptors.

    Computational chemistry methods are instrumental in exploring the conformational landscape of these molecules. Techniques such as molecular mechanics (MM2) and semi-empirical methods like the Austin Model 1 (AM1) are employed for the geometrical optimization of such derivatives. acs.org These methods help in identifying the most stable, low-energy conformations of the molecules. For instance, the optimization process is typically continued until the root-mean-square (RMS) gradient value is minimized, indicating that a stable conformation has been reached. acs.org

    By correlating these conformational features with biological activity, researchers can understand why certain derivatives exhibit higher potency than others. For example, a specific conformation might be required to fit into the binding pocket of a target enzyme. Molecular docking studies, which place the molecule in the active site of a protein, rely on accurate conformational analysis to predict the binding mode and affinity. nih.govtbzmed.ac.ir These computational approaches, therefore, are essential in elucidating the link between the 3D structure of this compound derivatives and their biological function.

    Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

    Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, these approaches are invaluable for understanding the structural requirements for a desired biological effect and for designing new, more potent analogs.

    In a typical QSAR study, a set of derivatives with known biological activities (e.g., enzyme inhibition, antibacterial activity) is used. A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be categorized into several types, including:

    Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

    Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular volume and surface area.

    Electronic descriptors: Quantifying the electronic properties of the molecule, such as dipole moment and partial charges.

    Quantum-chemical descriptors: Calculated using quantum mechanics, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

    Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a QSAR model that correlates a selection of these descriptors with the observed biological activity.

    A particularly insightful QSAR method is 3D-QSAR, which includes techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA). nih.govebi.ac.uk In 3D-QSAR, the molecules in the dataset are aligned, and their steric and electrostatic fields are calculated. The resulting models generate 3D contour maps that visualize the regions where modifications to the structure would likely lead to an increase or decrease in biological activity. For example, a contour map might show that a bulky substituent is favored in a particular region, while a negatively charged group is disfavored in another. nih.gov

    The statistical validity of the generated QSAR models is crucial and is assessed using various parameters. A high squared correlation coefficient (r²) indicates a good fit of the model to the training data, while a high cross-validated correlation coefficient (q²) and a high predictive r² (r²pred) for an external test set indicate the model's robustness and predictive power. nih.gov

    The following table provides an illustrative example of the type of data used in a QSAR study of imidazo[1,2-a]pyridine derivatives, showcasing various molecular descriptors and their correlation with biological activity.

    CompoundBiological Activity (IC₅₀, µM)Log(1/IC₅₀)Molecular Weight ( g/mol )LogPNumber of Hydrogen Bond DonorsNumber of Hydrogen Bond Acceptors
    Derivative 11.25.92250.252.124
    Derivative 20.86.10264.282.524
    Derivative 32.55.60249.271.924
    Derivative 40.56.30278.312.824
    Derivative 53.15.51263.292.224

    Cheminformatics approaches also encompass the analysis of large chemical datasets to identify trends and patterns in structure-activity relationships. This can involve similarity searching, clustering of compounds based on their structural features, and the development of pharmacophore models, which define the essential 3D arrangement of functional groups required for biological activity. These computational methods significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

    Theoretical and Computational Chemistry Studies on 8 Hydroxyimidazo 1,2 a Pyridine 2 Carboxylic Acid

    Electronic Structure and Reactivity Predictions

    The electronic characteristics of a molecule are fundamental to its reactivity and physical properties. Computational methods allow for a detailed examination of these features.

    Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is widely employed to determine optimized molecular geometry and analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org

    The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability, chemical reactivity, and polarizability. irjweb.comnih.govnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

    From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the molecule's behavior. irjweb.comnih.gov These descriptors provide a quantitative measure of different aspects of chemical reactivity. irjweb.com

    DescriptorFormulaDescription
    Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. irjweb.comnih.gov
    Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. irjweb.comnih.gov
    Chemical Softness (S) 1 / ηReciprocal of hardness, indicates high chemical reactivity. nih.gov
    Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons. irjweb.com
    Chemical Potential (μ) Related to the "escaping tendency" of electrons from a system. nih.gov
    Electrophilicity Index (ω) μ² / 2ηMeasures the ability of a species to accept electrons. irjweb.comnih.gov

    Studies on related imidazopyridine and heterocyclic carboxylic acid structures demonstrate that DFT calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311++G(d,p), can accurately predict these parameters. irjweb.comnih.govresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are used to identify the electrophilic and nucleophilic sites within a molecule, which is valuable for understanding hydrogen bonding and reactivity. nih.govnih.gov

    The presence of both a hydroxyl group (a proton donor) and nitrogen atoms within the fused ring system (proton acceptors) makes 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid a candidate for intramolecular proton transfer events. Computational studies are essential for investigating these dynamics, particularly the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net

    ESIPT is a process where a proton moves to a different position within the same molecule after it has been excited by light. researchgate.net This can lead to unique photophysical properties, such as a large Stokes shift (a significant difference between the absorption and emission wavelengths). mdpi.com Quantum chemistry tools are employed to model the potential energy surfaces of both the ground and excited states to understand the mechanism of proton transfer. researchgate.netnih.gov

    For instance, a computational study on the related 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine revealed the mechanism of ESIPT and explored its connection with aromaticity. researchgate.netnih.gov Such studies can determine the energy barriers for proton transfer and identify the stable tautomeric forms in both the ground and excited states. mdpi.com The dynamics of these processes can be simulated to understand the timescale and pathways of proton movement, providing a complete picture of the molecule's photochemistry. nih.gov

    Molecular Docking and Dynamics Simulations

    To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are invaluable. These methods predict how a molecule (ligand) might bind to a biological target, such as a protein or enzyme.

    Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemmethod.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand their mechanism of action at a molecular level. nih.govnih.gov

    Docking studies on various imidazo[1,2-a]pyridine (B132010) derivatives have been performed against several biological targets. nih.govresearchgate.netresearchgate.net These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the target protein. chemmethod.comchemmethod.com The binding affinity is often estimated using a scoring function, which ranks different binding poses. chemmethod.com

    Target ProteinPDB CodeCompound ClassKey Findings
    Human Leukotriene A-4 Hydrolase (LTA4H) 3U9WImidazo[1,2-a]pyridine hybridsHybrids interacted with key amino acid residues in the active site, with some showing stronger binding affinity than the original ligand. chemmethod.comchemmethod.com
    Cyclooxygenase (COX-1/COX-2) N/AImidazo[1,2-a]pyridine carboxylic acid derivativesDocking analysis indicated binding to both COX-1 and COX-2 active pockets, with some compounds showing preferential inhibition of COX-2. researchgate.net
    Pantothenate Synthetase 3IVXImidazo[1,2-a]pyridine-3-carboxamide analoguesDocking revealed hydrogen bonding and pi-cation interactions with key residues in the active site. researchgate.net

    These studies demonstrate that the imidazo[1,2-a]pyridine scaffold can effectively fit into the binding pockets of various enzymes, making it a promising framework for developing new therapeutic agents. nih.gov

    Non-covalent interactions, such as hydrogen bonds and π-π stacking, are crucial in determining the three-dimensional structure of molecules in the solid state and in mediating ligand-receptor binding. nih.govrsc.org Computational methods can be used to analyze and quantify these interactions.

    Hydrogen bonding plays a key role in stabilizing the crystal structures of molecules containing carboxylic acid and pyridine (B92270) moieties. orgchemres.org For imidazo[1,2-a]pyridine derivatives, intermolecular interactions like C–H⋯N and C–H⋯π are often observed, which influence how the molecules pack in a crystal. rsc.org

    Mechanistic Insights from Computational Studies of Chemical Reactions

    Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway.

    For the synthesis of the imidazo[1,2-a]pyridine core, computational studies have provided detailed mechanistic insights. For example, the mechanism of the Ortoleva-King reaction, a common method for synthesizing this scaffold, has been disclosed using quantum chemistry tools. researchgate.netnih.gov Such studies can identify the rate-determining steps and explain the observed regioselectivity.

    Furthermore, these computational investigations can reveal pathways to the formation of byproducts. researchgate.netnih.gov Understanding these alternative reaction channels is critical for optimizing reaction conditions to maximize the yield of the desired product. By modeling the reaction mechanism, chemists can gain a deeper understanding of the factors controlling the reaction's outcome.

    Advanced Applications and Future Research Directions of 8 Hydroxyimidazo 1,2 a Pyridine 2 Carboxylic Acid Derivatives

    Development as Chemical Probes for Biochemical Research

    Derivatives of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid are increasingly being developed as sophisticated probes for exploring complex biological systems. Their inherent fluorescence and versatile chemical structure allow for the rational design of sensors for specific analytes and enzymatic activities.

    The imidazo[1,2-a]pyridine (B132010) core is known for its fluorescent properties, characterized by a π-conjugated bicyclic structure that can produce significant quantum yields. ijrpr.com The fluorescence can be tuned by modifying substituents on the ring system; electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can diminish it. ijrpr.com This principle allows for the rational design of fluorescent probes where the emission properties are modulated by interaction with a specific analyte.

    For instance, imidazo[1,2-a]pyridine-based sensors have been designed for the detection of metal ions like Fe³⁺ and Hg²⁺. semanticscholar.orgscispace.com Another application is in the detection of nerve agent simulants, where probes exhibit high sensitivity and selectivity for molecules like diethyl chlorophosphate (DCP) and diethyl cyanophosphonate (DCNP). rroij.com The design often involves creating an excited-state intramolecular proton transfer (ESIPT) system, which can be perturbed by the analyte, leading to a detectable change in fluorescence. rroij.com While the parent 8-hydroxyquinoline (B1678124) is weakly fluorescent, its emission is greatly enhanced upon chelation with metal ions, a principle that can be extrapolated to the design of probes from the 8-hydroxyimidazo[1,2-a]pyridine scaffold. rroij.comchemmethod.com

    The photophysical properties of these probes, such as Stokes shift (the difference between the maxima of absorption and emission spectra), are critical for their application, especially in biological imaging where a large Stokes shift helps to minimize self-quenching and background interference. researchgate.net

    Table 1: Examples of Imidazo[1,2-a]pyridine-Based Fluorescent Probes

    Probe TypeTarget AnalyteDetection MechanismKey Features
    Fused ImidazopyridineFe³⁺ / Hg²⁺Turn-on (Fe³⁺) / Turn-off (Hg²⁺)High sensitivity (ppb level), applicable in living cells. semanticscholar.org
    Xanthene-FunctionalizedHg²⁺Spirolactam ring-openingLarge Stokes shift, high pH tolerance, suitable for cell imaging. scispace.com
    ESIPT-BasedNerve Agent SimulantsColorimetric & FluorometricRapid and selective detection, usable in paper-strip tests. rroij.com

    A promising application of these fluorophores is in the creation of "turn-on" probes for enzyme activity. The strategy involves masking the fluorescent core with a non-fluorescent chemical group that can be selectively cleaved by a target enzyme. This cleavage unmasks the fluorophore, leading to a significant increase in fluorescence intensity.

    This concept has been successfully applied to the detection of esterases using related imidazopyridine isomers. nih.gov In this design, a non-fluorescent ester derivative of a fluorescent imidazopyridine alcohol is synthesized. The ester is hydrolyzed by esterase enzymes, releasing the highly fluorescent parent compound. This results in a "turn-on" fluorescence signal that is directly proportional to the enzyme's activity. nih.govresearchgate.net

    Following this established principle, derivatives of this compound are ideal candidates for developing esterase probes. The phenolic hydroxyl group at the 8-position can be acylated to form an ester. This modification would likely quench the intrinsic fluorescence of the scaffold. Upon enzymatic cleavage by esterases, the parent 8-hydroxy compound would be regenerated, restoring fluorescence and providing a clear signal of enzyme activity. Such probes offer high signal-to-noise ratios and can be used for imaging esterase activity in living cells. nih.gov

    Role as Key Intermediates in the Synthesis of Complex Molecules

    The this compound structure serves as a versatile building block for the synthesis of more complex and biologically active molecules. The carboxylic acid at the 2-position and the hydroxyl group at the 8-position provide orthogonal handles for further chemical modification.

    The synthesis of the core scaffold itself is well-established, typically involving the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid. nih.gov Once formed, the carboxylic acid can be readily coupled with various amines and amino acid derivatives to form amides. nih.gov This has been demonstrated by the successful coupling of this compound with amino acid esters to produce peptide-conjugates, which are of interest in drug delivery and discovery. nih.gov

    Furthermore, the broader imidazo[1,2-a]pyridine scaffold has been utilized as a key intermediate in the development of targeted therapeutics. For example, it has been employed as a novel core for creating covalent inhibitors of the KRAS G12C oncoprotein, a critical target in cancer therapy. uni-giessen.de Other derivatives have been developed as potent PI3K/mTOR dual inhibitors, also for cancer treatment. rsc.org These examples underscore the value of the imidazo[1,2-a]pyridine nucleus as a foundational element for constructing complex, high-value molecules with specific biological functions.

    Exploration in New Material Science Applications

    The excellent photophysical properties of the imidazo[1,2-a]pyridine scaffold are not only useful for chemical probes but also make it a promising candidate for applications in material science, particularly in the field of organic electronics. rsc.org Derivatives of imidazo[1,2-a]pyridine have been successfully employed as emitters in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.netrsc.org

    Researchers have designed and synthesized novel bipolar deep-blue fluorescent emitters by using the imidazo[1,2-a]pyridine moiety as an electron acceptor and a phenanthroimidazole group as an electron donor. nih.govresearchgate.net These materials exhibit high thermal stability and quantum yields, leading to high-performance OLEDs with impressive external quantum efficiencies (EQEs) and negligible efficiency roll-off at high brightness. nih.govresearchgate.net

    In other work, imidazo[1,2-a]pyridine-based luminogens have been designed as Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission (AIE) materials for non-doped cyan and red OLEDs. rsc.org These advanced materials achieved high EQEs of 15.6% for cyan and 10.9% for red emitters, demonstrating the potential of this scaffold in creating efficient next-generation displays and lighting. rsc.org The ability to tune the emission color and electronic properties through synthetic modification makes the this compound skeleton a highly attractive platform for developing new functional organic materials.

    Table 2: Performance of Imidazo[1,2-a]pyridine-Based OLEDs

    Emitter TypeRole of Imidazo[1,2-a]pyridineEmission ColorMax. External Quantum Efficiency (EQE)Reference
    Bipolar Fluorescent EmitterElectron AcceptorDeep-Blue6.13% nih.govresearchgate.net
    TADF AIEgenEmitting CoreCyan15.6% rsc.org
    TADF AIEgenEmitting CoreRed10.9% rsc.org

    Emerging Research Directions in Mechanistic Biochemistry and Rational Design

    The imidazo[1,2-a]pyridine scaffold is a cornerstone in the rational design of new enzyme inhibitors. Its rigid structure provides a well-defined orientation for substituents to interact with specific residues in an enzyme's active site. An emerging direction is the application of this scaffold to novel and challenging biological targets, guided by a deep understanding of mechanistic biochemistry.

    For example, derivatives of this compound have been identified as potential inhibitors of Mur ligases, enzymes that are essential for bacterial cell wall biosynthesis and are attractive targets for new antibiotics. nih.gov Furthermore, rational design approaches have led to the development of highly potent and selective imidazo[1,2-a]pyridine-based inhibitors of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. These studies often involve modifying substituents at various positions on the scaffold to optimize interactions with the target, such as inserting a methylsulfonyl group to access a secondary pocket in the COX-2 active site. The continued exploration of this scaffold against a wider range of enzymes, coupled with detailed structural and mechanistic studies, will undoubtedly lead to the discovery of new therapeutic agents.

    Synergistic Approaches Combining Synthetic and Computational Strategies for Novel Discoveries

    The future of drug and materials discovery based on the this compound scaffold lies in the tight integration of synthetic chemistry with advanced computational methods. This synergistic approach accelerates the design-build-test-learn cycle, enabling more rapid and rational development of molecules with desired properties.

    Computational tools such as Density Functional Theory (DFT) are used to predict the electronic properties, molecular orbitals (HOMO/LUMO), and electrostatic potential of new designs, providing insight into their photophysical behavior or reactivity. rsc.org Molecular docking and molecular dynamics simulations are employed to predict how a designed molecule will bind to a target enzyme, guiding the synthetic strategy towards compounds with higher predicted affinity and selectivity. uni-giessen.dersc.org

    For instance, in the development of antimycobacterial agents, computational studies involving pharmacophore generation and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models have been used to identify the key structural features required for activity. nih.gov These models then guide the synthesis of new analogues with improved potency. This combination of in silico prediction and practical synthesis allows for a more efficient exploration of chemical space and is a powerful strategy for uncovering novel derivatives of this compound for a wide range of applications.

    Q & A

    Q. How does the hydroxy group influence interactions with biological targets (e.g., DNA or enzymes)?

    • Methodological Answer : The hydroxy group acts as a hydrogen bond donor, enhancing binding to targets like DNA topoisomerases or bacterial Mur ligases. Methylation or acetylation of this group reduces activity, confirming its pharmacophoric role .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.